molecular formula C4H5ClN2O4S B1423013 [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride CAS No. 459818-67-8

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride

Cat. No.: B1423013
CAS No.: 459818-67-8
M. Wt: 212.61 g/mol
InChI Key: QRPMKCBTJIZVKF-REOHCLBHSA-N
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Description

“[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 459818-67-8 . It has a molecular weight of 212.61 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, methanesulfonyl chloride, a related compound, is typically synthesized by the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .


Molecular Structure Analysis

The IUPAC name for this compound is [(4R)-2,5-dioxo-4-imidazolidinyl]methanesulfonyl chloride . The InChI code is 1S/C4H5ClN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h8H,1H2,(H2,6,7,9) .


Physical and Chemical Properties Analysis

The compound has a melting point range of 145-151 degrees Celsius .

Scientific Research Applications

Methane Production and Mitigation in Ruminants

Methane (CH4) is a significant greenhouse gas, with ruminant livestock being a major source of emissions. Research focuses on identifying factors affecting CH4 production and exploring mitigation technologies. These include improving nutritional management and ruminal fermentation, adding CH4 inhibitors, and adopting defaunation strategies. Establishing cost-effective methods for reducing CH4 production while enhancing productivity is crucial, emphasizing the need for comprehensive field condition applications (Shibata & Terada, 2010).

Methane in Plant Physiology

Methane has been identified as playing significant roles in plant tolerance against abiotic stresses, including salinity, drought, and heavy metal exposure. It also promotes root development and delays senescence and browning. These findings support the concept that plant-produced CH4 might be part of a survival strategy, offering a potential application in agriculture (Li, Wei, & Shen, 2019).

Methane Emissions from Soils

Methane emissions from soils result from the microbial activities of methanogens and methanotrophs, with methanogens producing CH4 in anaerobic zones and methanotrophs oxidizing it into CO2. This dynamic is crucial for understanding and managing CH4 emissions from wetlands and upland soils. The balance between methanogenesis and methanotrophy, influenced by environmental conditions, is a significant area of research with implications for greenhouse gas management (Mer & Roger, 2001).

Sulfonamides and Environmental Impact

The use of sulfonamides, including compounds similar in functionality to "[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride," has been extensively studied for their environmental impact and applications. These studies encompass a wide range of fields, from drug development to pollution mitigation. Understanding the behavior of sulfonamide compounds in various systems provides valuable insights into their potential applications and environmental interactions, highlighting the importance of continued research in this area (Carta, Scozzafava, & Supuran, 2012).

Properties

IUPAC Name

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPMKCBTJIZVKF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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